molecular formula C16H11B B1654985 (1E)-1-[(4-bromophenyl)methylene]indene CAS No. 30251-62-8

(1E)-1-[(4-bromophenyl)methylene]indene

Cat. No.: B1654985
CAS No.: 30251-62-8
M. Wt: 283.16 g/mol
InChI Key: IKSNXMHAGMXMCA-SDNWHVSQSA-N
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Description

(1E)-1-[(4-Bromophenyl)methylene]indene is an indene derivative featuring a 4-bromophenyl group attached via a methylene bridge at the 1-position of the indene core, with an E-configuration at the double bond. Indene itself is a bicyclic hydrocarbon with a five-membered ring fused to a benzene-like six-membered ring, rendering it reactive at the methylene group (C-1) and the conjugated double bond . Key synthetic routes include palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of structurally related 2-(4-bromophenyl)indene (Figure 7 in ) .

Properties

CAS No.

30251-62-8

Molecular Formula

C16H11B

Molecular Weight

283.16 g/mol

IUPAC Name

(1E)-1-[(4-bromophenyl)methylidene]indene

InChI

InChI=1S/C16H11Br/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H/b14-11+

InChI Key

IKSNXMHAGMXMCA-SDNWHVSQSA-N

SMILES

C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)Br

Isomeric SMILES

C1=CC=C\2C(=C1)C=C/C2=C\C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

(a) (2E)-2-(4-Methoxybenzylidene)-1-indanone ()
  • Structure: Features a methoxybenzylidene group at the 2-position of an indanone core.
  • Electronic Effects : The methoxy group is electron-donating (+M effect), enhancing resonance stabilization of the conjugated system. In contrast, the bromophenyl group in (1E)-1-[(4-bromophenyl)methylene]indene is electron-withdrawing (-I effect), reducing electron density at the indene core .
  • Planarity: X-ray crystallography reveals near-planarity in the indanone system of (2E)-2-(4-methoxybenzylidene)-1-indanone (r.m.s. deviation = 0.007 Å), with the benzene ring twisted by 8.15° . Similar planarity is expected in the target compound, but steric hindrance from bromine may increase torsional angles.
(b) Naphthylideneindenes ()
  • Structure : Contains a naphthylmethylene group at the 1-position, often with additional substitutions (e.g., alkyl, haloalkyl).
  • Bromine’s electronegativity also enhances polarity, affecting solubility and crystallization behavior .

Reactivity and Stability

  • Polymerization : Indene polymerizes readily under acid catalysis (). The bromophenyl group in this compound may reduce polymerization propensity by destabilizing cationic intermediates or introducing steric barriers .
  • Thermal Stability : Unsubstituted indene volatilizes upon pyrolysis, leaving <10% carbon residue. Bromophenyl derivatives likely exhibit higher thermal stability and carbon retention due to increased molecular weight and reduced vapor pressure .
  • Aromaticity : The indene–isoindene isomerization stabilization energy (ISE) method () suggests that substituents like bromophenyl could modulate triplet-state aromaticity. Bromine’s electron-withdrawing nature may stabilize aromatic systems in excited states compared to electron-donating groups (e.g., methoxy) .

Data Table: Key Comparisons

Compound Substituent Electronic Effect Synthetic Route Reactivity Notes
This compound 4-Bromophenyl (C-1) -I, -M Pd-catalyzed coupling Reduced polymerization; higher thermal stability
(2E)-2-(4-Methoxybenzylidene)-1-indanone 4-Methoxyphenyl (C-2) +M Aldol condensation Enhanced resonance stabilization
Naphthylideneindenes Naphthyl (C-1) Steric bulk Multi-step alkylation Lower solubility; restricted rotation

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